Cas no 1267486-18-9 (N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine structure](https://ja.kuujia.com/scimg/cas/1267486-18-9x500.png)
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine 化学的及び物理的性質
名前と識別子
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- N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine
- N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine
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- インチ: 1S/C12H20N2S/c1-9-10(2)15-12(14-9)8-13-11-6-4-3-5-7-11/h11,13H,3-8H2,1-2H3
- InChIKey: CXWZIYXBBGFKDS-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C)N=C1CNC1CCCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 192
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 53.2
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-697968-0.25g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 0.25g |
$840.0 | 2023-05-26 | ||
Enamine | EN300-697968-10.0g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 10g |
$3929.0 | 2023-05-26 | ||
Enamine | EN300-697968-0.1g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 0.1g |
$804.0 | 2023-05-26 | ||
Enamine | EN300-697968-1.0g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 1g |
$914.0 | 2023-05-26 | ||
Enamine | EN300-697968-0.5g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 0.5g |
$877.0 | 2023-05-26 | ||
Enamine | EN300-697968-2.5g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 2.5g |
$1791.0 | 2023-05-26 | ||
Enamine | EN300-697968-5.0g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 5g |
$2650.0 | 2023-05-26 | ||
Enamine | EN300-697968-0.05g |
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine |
1267486-18-9 | 0.05g |
$768.0 | 2023-05-26 |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamineに関する追加情報
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine: An Overview of CAS No. 1267486-18-9
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine (CAS No. 1267486-18-9) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine is a cyclic amine derivative characterized by a cyclohexane ring linked to a thiazole moiety through a methylene bridge. The thiazole ring is substituted with two methyl groups at positions 4 and 5, which contribute to the compound's stability and reactivity. The molecular formula of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine is C13H20N2S, with a molecular weight of approximately 236.37 g/mol.
The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various chemical and biological assays. Its melting point is around 90°C, and it is stable under standard laboratory conditions. The presence of the thiazole ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.
Synthesis Methods
The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine has been reported in several studies. One common approach involves the reaction of 4,5-dimethylthiazole with cyclohexylamine in the presence of a suitable coupling agent. A typical synthetic route involves the following steps:
- Preparation of 4,5-dimethylthiazole: This can be achieved by condensing thiourea with acetylacetone in an acidic medium.
- Coupling reaction: The 4,5-dimethylthiazole is then reacted with cyclohexylamine using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or N,N'-dicyclohexylcarbodiimide (DCC).
- Purification: The resulting product is purified by column chromatography or recrystallization to obtain pure N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine.
This synthetic method provides a high yield and purity of the final product, making it suitable for large-scale production and further research applications.
Biological Activities
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine has been investigated for its potential biological activities in various preclinical studies. One of the most notable findings is its activity as an inhibitor of specific enzymes involved in metabolic pathways. For example, recent studies have shown that the compound exhibits potent inhibitory effects on fatty acid synthase (FAS), an enzyme crucial for de novo fatty acid synthesis in cancer cells.
In addition to its enzymatic inhibition properties, N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine has also been evaluated for its anti-inflammatory and neuroprotective effects. Preclinical studies have demonstrated that the compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Furthermore, it has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Clinical Applications and Research Advancements
The potential therapeutic applications of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine are currently being explored in various clinical settings. One area of significant interest is its use as an anti-cancer agent. Preclinical studies have shown that the compound can selectively inhibit FAS activity in cancer cells while sparing normal cells. This selective inhibition has led to reduced tumor growth and increased survival rates in animal models of cancer.
In addition to cancer therapy, there is growing interest in using N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Clinical trials are currently underway to evaluate its safety and efficacy in these conditions.
Recent advancements in drug delivery systems have also enhanced the potential therapeutic applications of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine. Nanoparticle-based delivery systems have been developed to improve the bioavailability and target specificity of the compound. These delivery systems can enhance drug uptake by target cells while minimizing systemic side effects.
Conclusion
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine (CAS No. 1267486-18-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing preclinical and clinical studies continue to uncover new insights into its mechanisms of action and therapeutic potential.
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